3-Aminopyridazine trihydrochloride

Description

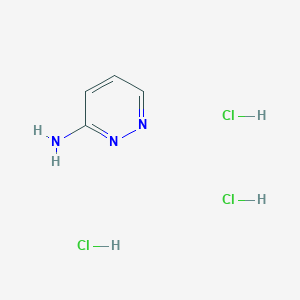

3-Aminopyridazine trihydrochloride (CAS: 89203-22-5) is a hydrochloride salt derivative of 3-aminopyridazine, a heterocyclic aromatic compound featuring a six-membered ring containing two nitrogen atoms (pyridazine core) substituted with an amino group at the 3-position. The trihydrochloride form enhances solubility and stability, making it suitable for applications in pharmaceutical synthesis and biochemical research .

Properties

Molecular Formula |

C4H8Cl3N3 |

|---|---|

Molecular Weight |

204.48 g/mol |

IUPAC Name |

pyridazin-3-amine;trihydrochloride |

InChI |

InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H |

InChI Key |

RAULFKXSCJZLCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Pyridazine Derivatives

One classical approach to prepare 3-aminopyridazine derivatives involves the direct amination of halogenated pyridazine precursors. This method typically employs nucleophilic substitution reactions where an amino group replaces a halogen atom on the pyridazine ring under controlled conditions.

- Reaction conditions: Use of anhydrous solvents such as tetrahydrofuran (THF), presence of base catalysts, and controlled temperature to optimize substitution.

- Key reagents: Halogenated pyridazine (e.g., 3-chloropyridazine), ammonia or amine sources.

- Outcome: Formation of 3-aminopyridazine, which is subsequently converted to the trihydrochloride salt by treatment with hydrochloric acid.

Hydrogenation of Pyridazine N-Oxides or Nitro Derivatives

Another common synthetic route involves the reduction of 3-nitropyridazine or 3-pyridazine N-oxide intermediates to the corresponding amine.

- Catalysts: Palladium on carbon (Pd/C) or rhodium supported catalysts.

- Reaction conditions: Hydrogen gas atmosphere at controlled pressure and temperature.

- Advantages: High selectivity and yield.

- Subsequent step: Formation of trihydrochloride salt by acidification.

Reductive Amination Approaches

Reductive amination of pyridazine aldehydes or ketones with ammonia or amine sources in the presence of reducing agents such as sodium triacetoxyborohydride (NaHB(OAc)3) has been reported.

- Procedure: Aldehyde and amine are stirred in an organic solvent (e.g., dichloromethane), followed by addition of the reducing agent.

- Advantages: Mild conditions, high yields.

- Salt formation: Hydrochloric acid treatment to yield the trihydrochloride salt.

Salt Formation: Trihydrochloride Preparation

The final step in all preparation methods involves conversion of free 3-aminopyridazine into its trihydrochloride salt.

- Method: Treatment with excess hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as methyl tert-butyl ether (MTBE) or isopropyl alcohol/water mixtures.

- Purpose: Enhances compound stability, crystallinity, and water solubility.

- Optimization: Solvent choice and acid concentration affect purity and yield.

Comparative Data on Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination | Halogenated pyridazine, ammonia, THF, base | 70-85 | >95 | Straightforward, scalable | Requires halogenated precursors |

| Hydrogenation of Nitro/N-Oxides | Pd/C or Rh catalyst, H2 gas, mild temp & pressure | 80-90 | >98 | High selectivity and yield | Requires hydrogenation setup |

| Reductive Amination | Aldehyde, amine, NaHB(OAc)3, CH2Cl2 | 75-88 | >95 | Mild conditions, good yields | Sensitive to moisture |

| Trihydrochloride Salt Formation | HCl gas or HCl acid, solvent (MTBE, IPA/water) | Quantitative | >99 | Improves stability and solubility | Requires careful acid handling |

Detailed Research Results and Analysis

Hydrogenation Process Insights

According to patent literature, hydrogenation of N-acetyl-3-aminopyridazine derivatives using palladium catalysts on solid supports leads to racemic 3-aminopyridazine acetate salts, which upon acid treatment yield the dihydrochloride or trihydrochloride salts with high enantiomeric purity (>98%) after optimization of solvent systems such as isopropyl alcohol/water mixtures.

Reductive Amination Protocols

Literature demonstrates that reductive amination using sodium triacetoxyborohydride enables efficient conversion of pyridazine aldehydes to 3-aminopyridazine derivatives under mild conditions with minimal side reactions. The reaction is typically conducted in dichloromethane at room temperature for 1 hour, followed by acidification.

Salt Formation Optimization

The choice of solvent and acid concentration during salt formation significantly impacts the purity and yield of this compound. For example, using isopropyl alcohol/water mixtures during hydrochloric acid treatment enhances chiral purity and reduces the need for repeated recrystallizations.

Summary and Recommendations

- Preferred Method: Hydrogenation of N-acetyl-3-aminopyridazine followed by acidification offers high yield and purity, suitable for pharmaceutical applications.

- Alternative Method: Reductive amination provides a mild and versatile route, especially when aldehyde precursors are available.

- Salt Formation: Use of isopropyl alcohol/water solvent systems for hydrochloric acid treatment is recommended to optimize purity and yield of the trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridazine 3HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: N-oxides of 3-Aminopyridazine.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated pyridazine derivatives.

Scientific Research Applications

3-Aminopyridazine 3HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyridazine 3HCl involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical modifications . The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Other Trihydrochloride Salts

Trihydrochloride salts are often employed to optimize physicochemical properties. Key examples include:

- Solubility and Bioavailability: Spermidine trihydrochloride demonstrates superior absorption compared to non-salt spermidine due to its modified structure . Similarly, this compound is expected to exhibit higher aqueous solubility than its freebase form, though direct data are unavailable.

- Functional Differences: While Hoechst-33342 leverages its trihydrochloride form for DNA interaction , this compound is more likely utilized in synthetic chemistry due to its reactive amino group.

Comparison with Aminopyridines and Aminopyridazines

Aminopyridines and aminopyridazines share nitrogen-containing aromatic cores but differ in ring structure and substitution patterns:

- Structural Impact: The pyridazine ring (two adjacent nitrogen atoms) in this compound may confer distinct electronic properties compared to pyridine-based analogs, influencing reactivity and biological activity.

- Toxicity: 3-Aminopyridine has documented neurotoxicity in short-term studies , whereas this compound’s toxicity remains uncharacterized but may differ due to structural variations.

Comparison with Related Hydrochloride Salts

Hydrochloride salts vary in HCl stoichiometry, affecting solubility and handling:

- HCl Content: The additional HCl group in this compound likely enhances its solubility in polar solvents compared to dihydrochloride salts.

Q & A

Q. What are the established synthetic pathways for 3-aminopyridazine trihydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridazine derivatives. For example, halogenated pyridazines (e.g., 3-chloropyridazine) can react with ammonia under controlled pH and temperature (60–80°C) to introduce the amine group . Trihydrochloride formation requires stoichiometric addition of HCl in a polar solvent (e.g., ethanol/water mixture) under reflux. Yield optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMSO enhances nucleophilicity) .

Q. How do the physicochemical properties of this compound influence its stability in aqueous solutions?

- Methodological Answer : The compound’s stability is pH-dependent due to protonation of the amine groups. At physiological pH (7.4), partial deprotonation increases solubility but may reduce stability. Accelerated stability testing (40°C/75% RH for 6 months) combined with NMR or mass spectrometry can identify degradation products (e.g., free base formation or oxidation byproducts). Buffering agents (e.g., citrate-phosphate) and inert atmospheres (N₂) are recommended for long-term storage .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Structural Confirmation : ¹H/¹³C NMR (D₂O as solvent to resolve amine protons) and high-resolution mass spectrometry (HRMS) .

- Crystallinity : X-ray diffraction (single-crystal analysis) or powder XRD for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ionic strength affecting ligand binding). To address this:

- Perform dose-response curves (IC₅₀) under varied buffer systems (e.g., Tris vs. HEPES) .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify non-specific interactions .

- Validate results with orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What experimental designs are recommended for studying the compound’s role in epigenetic modulation?

- Methodological Answer :

- Target Identification : Use CRISPR-Cas9 knockout models to assess dependency on histone demethylases (e.g., LSD1) .

- Mechanistic Studies : ChIP-seq or CUT&Tag to map histone modification changes (e.g., H3K4me2) post-treatment .

- Functional Validation : Pair with RNA-seq to correlate epigenetic changes with gene expression .

Q. How can reaction conditions be optimized for scaling up synthesis without compromising purity?

- Methodological Answer :

- Process Chemistry : Use flow reactors to enhance heat/mass transfer and reduce byproducts .

- Purification : Employ recrystallization in ethanol/water (3:1 v/v) or preparative HPLC with ion-pair reagents (e.g., TFA) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Key Considerations for Researchers

- Safety : Always use PPE (gloves, goggles, lab coat) and fume hoods due to acute toxicity risks .

- Data Reproducibility : Pre-register experimental protocols (e.g., on OSF) to mitigate batch-to-batch variability .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., DFT for reaction mechanism studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.